molecular formula C24H23N3O B2807825 2-(2-benzyl-1H-benzo[d]imidazol-1-yl)-N-(3,4-dimethylphenyl)acetamide CAS No. 941900-00-1

2-(2-benzyl-1H-benzo[d]imidazol-1-yl)-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B2807825
CAS No.: 941900-00-1
M. Wt: 369.468
InChI Key: PXANCAHVAXIMBU-UHFFFAOYSA-N
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Description

The compound “2-(2-benzyl-1H-benzo[d]imidazol-1-yl)-N-(3,4-dimethylphenyl)acetamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms at the core of its structure . The imidazole ring is a key component of many important biological molecules, including histidine and the nucleic acids adenine and guanine .


Synthesis Analysis

While specific synthesis methods for this compound are not available, imidazoles can generally be synthesized through a variety of methods . One common method is the condensation of aldehydes with amidines .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The imidazole ring, benzyl group, and acetamide group all contribute to the overall structure .


Chemical Reactions Analysis

Imidazoles are known to participate in a wide range of chemical reactions. They can act as both nucleophiles and electrophiles, and can undergo reactions such as N-alkylation, N-acylation, and reactions with carbonyl compounds .

Scientific Research Applications

Corrosion Inhibition

The compound and its derivatives exhibit significant potential as corrosion inhibitors. A study focused on the inhibitory properties of similar benzimidazole derivatives for carbon steel in 1 M HCl solution, using methods like electrochemical impedance spectroscopy and potentiodynamic polarization. Results showed a high inhibition efficiency, reaching up to 95.0% for specific derivatives at certain concentrations. The derivatives were found to be of mixed type, and their effectiveness decreased with increasing temperature. Surface morphology examinations confirmed these findings, highlighting the compounds' utility in protecting materials against corrosion (Rouifi et al., 2020).

Antimicrobial and Antioxidant Properties

Various derivatives of the compound, especially those involving the benzimidazole structure, show significant antibacterial and antioxidant activities. Syntheses involving benzimidazole and its derivatives have yielded compounds with notable activity against multiple bacterial strains. Additionally, some derivatives exhibit considerable antioxidant properties, as evidenced by various assays like DPPH radical scavenging activity and metal ion chelating activity (Ramalingam et al., 2019), (Naraboli et al., 2017).

Safety and Hazards

As with any chemical compound, handling “2-(2-benzyl-1H-benzo[d]imidazol-1-yl)-N-(3,4-dimethylphenyl)acetamide” would require appropriate safety precautions. It’s important to use personal protective equipment and handle the compound in a well-ventilated area .

Future Directions

Imidazole derivatives are a focus of ongoing research due to their prevalence in biologically active compounds. Future research may explore new synthesis methods, potential biological activities, and applications of these compounds .

Properties

IUPAC Name

2-(2-benzylbenzimidazol-1-yl)-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O/c1-17-12-13-20(14-18(17)2)25-24(28)16-27-22-11-7-6-10-21(22)26-23(27)15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXANCAHVAXIMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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